molecular formula C12H16ClNO B3208643 N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride CAS No. 1052545-07-9

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride

Cat. No.: B3208643
CAS No.: 1052545-07-9
M. Wt: 225.71 g/mol
InChI Key: JNJBHNFHDHIXEJ-UHFFFAOYSA-N
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Description

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a molecular formula of C12H15NO·HCl and is often used in research settings for its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride typically involves the reaction of 2-ethyl-1-benzofuran-3-carbaldehyde with N-methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylamine
  • 2-(5-Methyl-1-benzofuran-3-yl)-N,N-dimethylamine

Uniqueness

N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-ethyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-3-11-10(8-13-2)9-6-4-5-7-12(9)14-11;/h4-7,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJBHNFHDHIXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride
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N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride
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N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride
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N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride
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N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride
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N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride

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